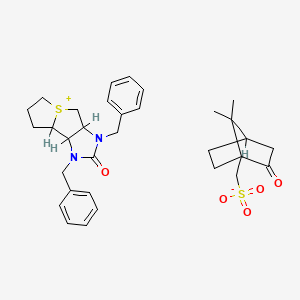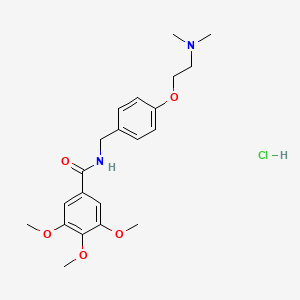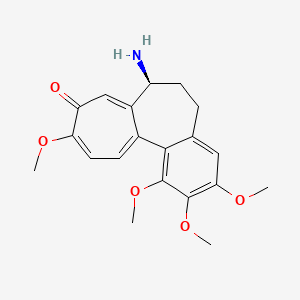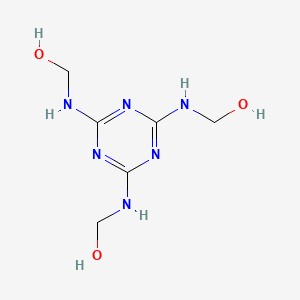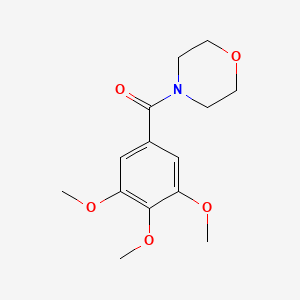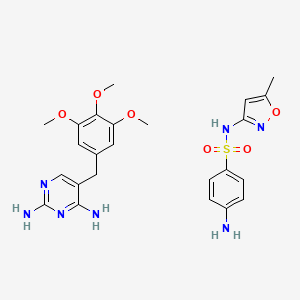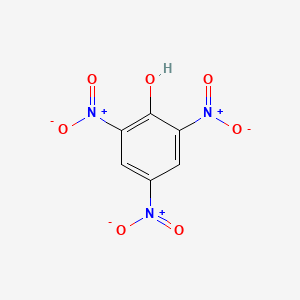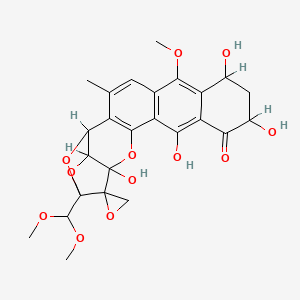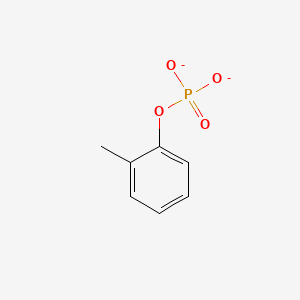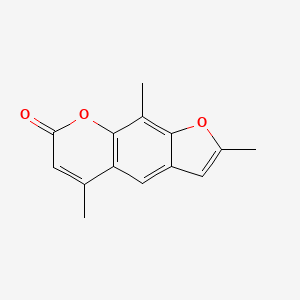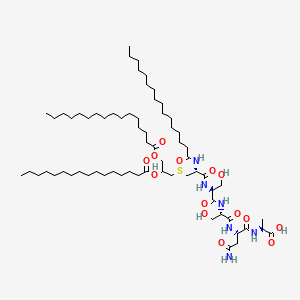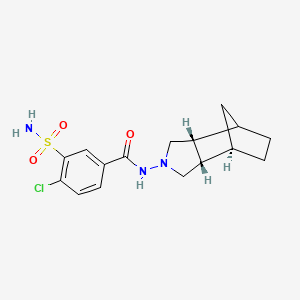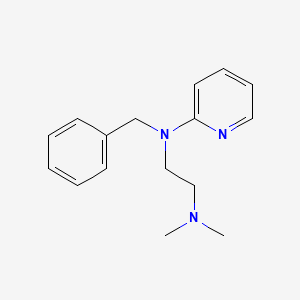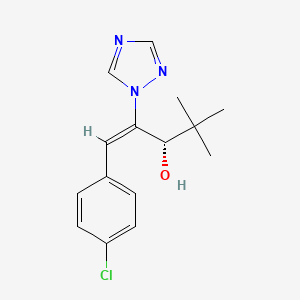
Uniconazole-P
概述
描述
Uniconazole-P is a triazole chemical used as a plant growth retardant . It is active on a wide range of plants and acts by inhibiting the production of gibberellins . It is often used on perennials to maintain a marketable size and/or delay flowering .
Synthesis Analysis
The synthesis of Uniconazole-P involves several complex biochemical reactions. It has been found that Uniconazole-P can affect the “phenylpropanoid biosynthesis” pathway . In this pathway, only one member of the portal enzyme gene family, named BrPAL4, was remarkably downregulated, which was related to lignin biosynthesis .
Molecular Structure Analysis
Uniconazole-P has the chemical formula C15H18ClN3O and a molecular weight of 291.770 . It is an active optical isomer of uniconazole, also known as S-3307D and XE-1019D .
Chemical Reactions Analysis
Uniconazole-P has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . This pathway is related to lignin biosynthesis, and Uniconazole-P has been shown to decrease lignin content through repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis .
Physical And Chemical Properties Analysis
Uniconazole-P has a low water solubility, is quite volatile, and there is also a slight risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .
科学研究应用
在干旱地区提高农业生产力
Uniconazole-P已被确定为一种植物生长调节剂,在农业中具有显著的益处,特别是在半干旱地区。研究表明,Uniconazole-P的应用可以通过增加种子充实率和调整植物内部激素平衡,显著提高玉米的产量。具体来说,它增加了玉米在半干旱地区的植物内激素赤霉素(Z)、赤霉素核糖苷(ZR)和脱落酸(ABA)的含量,同时降低了赤霉酸(GA)的含量,从而改善了玉米的种子充实率和产量(Ahmad et al., 2018)。另一项研究表明,Uniconazole-P还可以通过改善木质素生物合成来增强玉米的抗倒伏能力,从而提高植物的结构完整性和抵抗环境压力的能力,有助于提高玉米的产量和质量(Ahmad et al., 2018)。
工业大麻的抗旱能力增强
Uniconazole-P的作用不仅限于提高作物生产力,还包括提高抗旱能力,如在工业大麻(大麻)中所见。Uniconazole-P的应用已被证明可以通过生理和转录组修饰来增强抗旱能力。它增加叶绿素含量和光合能力,调节碳氮代谢,并调节内源激素水平,从而提高植物对干旱诱导应激的整体抵抗力(Jiang et al., 2021)。
小麦对镉的耐受性和积累
Uniconazole-P已经显示出增强小麦植物对镉毒性的耐受性的潜力。使用Uniconazole-P处理导致小麦植物在镉暴露下具有更高的生物量,改善叶绿素含量,并减少溶质渗漏,表明对镉诱导的应激具有保护作用。这表明Uniconazole-P在植物中减轻重金属应激的植物修复策略中的潜力(Singh, 2004)。
提高植物质量和抗逆性
Uniconazole-P的应用已被证明可以提高各种植物的质量并增加其抗逆性。例如,它通过增强光合作用,调节激素水平和改善抗氧化系统,在干旱条件下促进大豆植物的生物量积累和种子产量。这些发现表明Uniconazole-P在增强植物对环境压力的抵抗力方面具有实用性,从而支持农业生产力(Zhang et al., 2007)。
大豆基因表达和根系发育
已经利用全基因组转录组分析来了解Uniconazole-P对大豆(大豆)根系发育的影响。通过种子浸泡处理Uniconazole-P促进了根系发育,并改变了参与激素生物合成途径的基因的表达,特别是调节赤霉素生物合成的基因。这项研究提供了关于Uniconazole-P如何影响根系生长的分子机制的见解,表明其在基因水平上改善植物发育和应对压力的潜力(Han et al., 2017)。
安全和危害
Uniconazole-P is moderately toxic to mammals but would not be expected to bioaccumulate . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Uniconazole-P is a plant growth regulator registered for use on greenhouse ornamentals and greenhouse tomato seedlings for transplant only . The proposed risk mitigation measures included the cancellation of the use on greenhouse ornamentals grown for cut flowers, and label updates to meet the current labelling standard and to improve clarity . All products containing uniconazole-P that are registered in Canada are subject to this re-evaluation decision .
属性
IUPAC Name |
(E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MAUPQMMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035002 | |
| Record name | Uniconazole-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uniconazole-P | |
CAS RN |
83657-17-4 | |
| Record name | Uniconazole P | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uniconazole-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uniconazole-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (αS,βE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Uniconazole P | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNICONAZOLE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T880R8S46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

